![molecular formula C23H25FN8OS B2984224 N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide CAS No. 1021094-88-1](/img/structure/B2984224.png)
N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide
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Description
N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C23H25FN8OS and its molecular weight is 480.57. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The compound has been investigated for its interaction with serotonin receptors, particularly the 5-HT1A receptor. Researchers synthesized derivatives with a 2-methoxyphenylpiperazine moiety linked to 1-adamantanamine and memantine. Notably, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7]decan-1-amine fumarate (8) and N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricyclo[3.3.1.1 3,7]decan-1-amine fumarate (10) exhibited high selectivity for the 5-HT1A receptor, with binding constants of 1.2 nM and 21.3 nM, respectively .
- The compound’s structural features, including multi-ring substituents, have been explored to modify physicochemical properties. These modifications aim to enhance pharmacokinetics, alter bacterial cell penetrability, and potentially combat antibiotic resistance. Researchers investigate its potential as an adjuvant mechanism against biofilm formation .
- Novel derivatives related to this compound have been synthesized and evaluated for their cytotoxicity against tumor cell lines. For instance, pyrazolopyrimidin-4-one derivatives demonstrated potent antitumor activity.
- The compound’s analogs have been studied as inhibitors of ENTs. Specifically, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) showed selectivity toward ENT2, making it a promising candidate for modulating nucleoside transporters .
Serotonin Receptor Modulation
Antibacterial and Antimicrobial Properties
Anticancer Activity
ENT (Equilibrative Nucleoside Transporter) Inhibition
properties
IUPAC Name |
N-[2-[4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN8OS/c1-15-20(34-16(2)29-15)23(33)25-7-8-32-22-19(13-28-32)21(26-14-27-22)31-11-9-30(10-12-31)18-5-3-17(24)4-6-18/h3-6,13-14H,7-12H2,1-2H3,(H,25,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHSYFMGSVIMNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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